(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, also known as Duloxetine Impurity 14, is a chemical compound with the molecular formula and a molecular weight of approximately 311.44 g/mol. This compound is classified as an impurity related to the pharmaceutical Duloxetine, which is primarily used as an antidepressant and for the treatment of anxiety and pain disorders. The compound is significant in pharmaceutical research due to its structural similarity to Duloxetine and its potential effects on biological systems .
The synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine involves several key steps:
The yield of the product can vary, with reported yields around 75% for specific synthesis routes.
The molecular structure of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine can be represented as follows:
CN(C)CC[C@H](Oc1cccc2ccccc12)c3cccs3InChI=1S/C19H21NOS/c20(21)14-13-19(12-6-7-18(22)23)15-8-4-2-5-9-16(15)17(19)10-11/h2-11,14,18H,12-13H2,1H3/t18-/m0/s1This structure indicates that the compound features a naphthalene moiety linked through an ether bond to a thiophene ring, with a dimethylamino group attached to the propanamine backbone .
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine can undergo various chemical reactions typical for amines and ethers:
Specific reaction details depend on experimental conditions and desired outcomes.
The mechanism of action of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine is closely related to that of Duloxetine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into neurons. This mechanism contributes to its antidepressant effects and may influence pain pathways, making it relevant for treating both mood disorders and chronic pain conditions .
The physical and chemical properties of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.44 g/mol |
| Melting Point | 152.6 °C |
| Purity | >98% |
| Storage Conditions | Sealed in dry place at 2–8 °C |
These properties indicate that the compound is stable under proper storage conditions but may require careful handling due to potential reactivity associated with its functional groups .
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yloxy)propanamine has several applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: